
1-(4-Methylpiperazin-1-yl)-3-thiophen-3-ylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylpiperazin-1-yl)-3-thiophen-3-ylpropan-1-one, commonly known as MTPT, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MTPT belongs to the class of piperazine derivatives and has been studied for its therapeutic effects in various diseases, including cancer and neurological disorders. In
作用機序
The exact mechanism of action of MTPT is not fully understood, but several studies have suggested that it may act through multiple pathways. In cancer cells, MTPT has been shown to induce apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. In neurological research, MTPT has been found to inhibit oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway and inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
MTPT has been found to have several biochemical and physiological effects in various studies. In cancer cells, MTPT has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurological research, MTPT has been found to inhibit oxidative stress and inflammation, improve cognitive function, and protect against neurodegeneration. MTPT has also been studied for its potential antifungal and antibacterial effects.
実験室実験の利点と制限
MTPT has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, there are also some limitations to its use in lab experiments, including its limited solubility in water and its potential to form complexes with other molecules, which can affect its biological activity.
将来の方向性
There are several future directions for research on MTPT, including its potential use in cancer treatment, neurological disorders, and infectious diseases. Further studies are needed to fully understand the mechanism of action of MTPT and to optimize its therapeutic properties. Additionally, the development of new synthesis methods and the exploration of new derivatives of MTPT may lead to the discovery of more potent and selective compounds.
合成法
MTPT can be synthesized through a multi-step process that involves the reaction of 4-methylpiperazine with thiophene-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the reduced intermediate with acetic anhydride. This synthesis method has been reported in several research studies and has been found to yield high purity MTPT.
科学的研究の応用
MTPT has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, MTPT has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment. In neurological research, MTPT has been investigated for its potential neuroprotective effects and has been found to inhibit oxidative stress and inflammation in the brain. MTPT has also been studied for its potential antifungal and antibacterial properties.
特性
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-thiophen-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-13-5-7-14(8-6-13)12(15)3-2-11-4-9-16-10-11/h4,9-10H,2-3,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEJZYTZQIBXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-3-thiophen-3-ylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


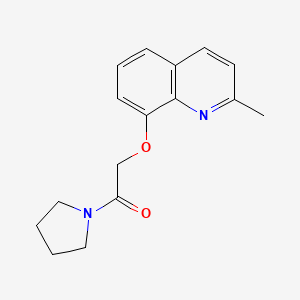
![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7500951.png)
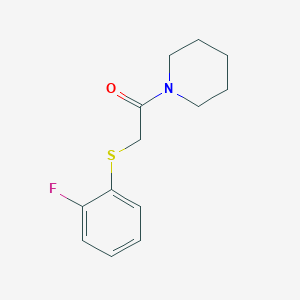
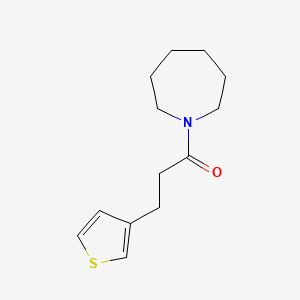
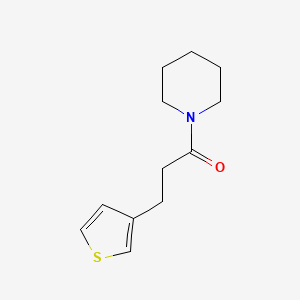
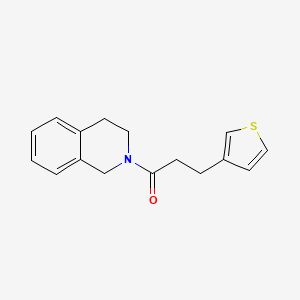
![N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7500999.png)
![N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7501001.png)
![N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501003.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7501016.png)
![6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501021.png)
![N-[(3-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501026.png)